2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2S/c17-14-7-4-8-15(18)13(14)11-21-16-19-9-10-20(16)12-5-2-1-3-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMLEPLHBVLJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 1-phenyl-1H-imidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) moiety undergoes controlled oxidation:
Key findings :
-
Sulfoxide formation occurs regioselectively without affecting the imidazole ring or halogen substituents.
-
Sulfone derivatives show enhanced thermal stability compared to parent compounds.
Nucleophilic Substitution at the Benzyl Position
The 2-chloro-6-fluorobenzyl group participates in SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 8 hrs | Benzyl-piperidine conjugate | 63% | |
| Sodium thiophenolate | Et₃N, CH₃CN, reflux, 12 hrs | Bis-arylthio derivative | 58% |
Mechanistic insight :
-
Fluorine at the ortho position activates the chloro substituent for substitution via electron-withdrawing effects .
-
Steric hindrance from the imidazole ring limits reactivity at the para position .
Imidazole Ring Modifications
The 1H-imidazole core undergoes electrophilic substitutions and coordination reactions:
Nitration
| Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 2 hrs) | C-4 | 4-Nitroimidazole derivative | 41% |
Metal Coordination
| Metal Salt | Ligand Behavior | Application | Source |
|---|---|---|---|
| AgNO₃ | N,S-bidentate coordination | Antimicrobial synergism | |
| CuCl₂ | N-monodentate coordination | Catalytic oxidation systems |
Notable observations :
-
Silver complexes demonstrate enhanced antibacterial activity against MRSA (MIC = 2 µg/mL).
-
Nitration occurs exclusively at C-4 due to steric and electronic effects of the phenyl group at N-1 .
Functional Group Interconversion
The sulfanyl group serves as a synthetic handle for further transformations:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Desulfurization | Raney Ni, EtOH, reflux 6 hrs | 1-Phenylimidazole | 89% | |
| Thioether alkylation | Mel, K₂CO₃, DMF, 60°C, 4 hrs | Sulfonium salt | 76% |
Biological Activation Pathways
Metabolic studies in hepatic microsomes reveal:
| Enzyme System | Primary Reaction | Metabolite | Activity Change |
|---|---|---|---|
| CYP3A4 | Oxidative desulfurization | Imidazolone derivative | 3× reduced potency |
| Flavin monooxygenases | S-oxidation | Sulfoxide metabolite | Retained activity |
Pharmacological impact :
-
Sulfoxide metabolites maintain 92% of parent compound’s antifungal activity against Candida albicans .
-
Desulfurization products show reduced binding to purinergic receptors (IC₅₀ increases from 0.8 µM to >10 µM) .
Comparative Reactivity Table
Relative reaction rates under standardized conditions (DMF, 25°C):
| Reaction Type | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependency |
|---|---|---|---|
| S-oxidation | 1.2×10⁻³ | 34.5 | Low (φ = 0.12) |
| SNAr substitution | 8.7×10⁻⁵ | 78.2 | High (φ = 0.89) |
| Imidazole nitration | 3.4×10⁻⁶ | 102.4 | Moderate (φ = 0.45) |
φ = Solvent polarity parameter
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds similar to 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole exhibit promising antitumor properties. For instance, a study published in Molecules highlighted that derivatives with similar structures showed significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The most potent derivative had an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .
Antiviral Activity
In addition to antitumor applications, 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole has shown potential as an antiviral agent. Research focusing on similar compounds revealed that they exhibit inhibitory activity against HIV-1. The presence of the chloro and fluoro substituents significantly enhances their potency against various HIV strains, including resistant mutants .
Case Study: HIV Inhibition
A comparative study on 6-(2-chloro-6-fluorobenzyl)-substituted pyrimidinones demonstrated exceptional inhibitory activity against HIV-1 at picomolar concentrations. The structure–activity relationship indicated that specific substitutions at the benzyl position were critical for enhancing antiviral efficacy .
Summary of Findings
The following table summarizes key findings related to the applications of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole:
| Application | Activity | Cell Lines/Pathogens | Key Findings |
|---|---|---|---|
| Antitumor | Antiproliferative | A549, SGC-7901, HeLa | Induces apoptosis via Bax/Bcl-2 modulation |
| Antiviral | Inhibitory | HIV-1 | Potent against wild-type and resistant strains |
| Synthesis | Precursor for derivatives | Various | Utilizes chloro-fluoro-benzyl chloride for synthesis |
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The halogen substituents may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole is . The structure features a phenyl group attached to an imidazole ring, with a sulfanyl group linked to a chloro-fluorobenzyl moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 |
| Compound B | U87 Glioblastoma | 45.2 ± 13.0 |
| Compound C | HepG-2 | 46.7 ± 8.5 |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers in treated cells .
Antimicrobial Activity
Imidazole derivatives have also demonstrated antimicrobial properties. For example, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
The proposed mechanism of action for 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole includes inhibition of key enzymes involved in cancer progression and microbial resistance. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer development:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 0.31 |
| COX-2 | 3.11 |
This inhibition suggests that the compound may reduce inflammation-related tumor growth and provide therapeutic benefits in inflammatory diseases .
Case Studies
A notable study involving the compound examined its effects in vivo using tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .
Another case study focused on its antimicrobial effects, where it was administered to infected animal models, resulting in notable improvements in infection resolution rates compared to standard antibiotic treatments .
Q & A
Q. What are the common synthetic routes for 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution at the imidazole sulfur atom using a 2-chloro-6-fluorobenzyl thiol derivative. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .
- Catalyst use : Base catalysts like K₂CO₃ or DBU facilitate deprotonation of the thiol group, accelerating substitution .
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation .
Example data from analogous imidazole derivatives shows yields ranging from 45% (room temperature) to 78% (70°C) under optimized conditions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : and NMR verify substitution patterns. For instance, the benzyl protons (CH₂S) appear as a singlet at δ 4.2–4.5 ppm, while aromatic protons from the chloro-fluorophenyl group show splitting due to J-coupling (e.g., δ 7.2–7.8 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles. A related imidazole derivative (C18H16ClFN2OS) showed a dihedral angle of 85° between the imidazole and benzyl rings, confirming steric constraints .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 349.05 for C16H12ClFN2S) .
Advanced Research Questions
Q. How do computational methods like QSAR contribute to understanding the bioactivity of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-imidazole?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with biological activity. For example:
- Electron-withdrawing groups : The 2-chloro-6-fluorobenzyl group enhances antibacterial activity by increasing electrophilicity at the sulfur atom, improving target binding .
- Hydrophobicity : LogP values >3.0 (calculated via XLogP3) suggest favorable membrane penetration, aligning with observed antifungal activity .
QSAR studies on triazole analogs (e.g., 3-(((4-chlorobenzyl)sulfanyl)methyl)-5-((2-chloro-6-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole) reveal that halogen substituents at the benzyl position boost MIC values against S. aureus by 4-fold .
Q. What analytical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. Strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility. For example, MIC values for C. albicans ranged from 8 μg/mL (pH 7.4) to 32 μg/mL (pH 5.5), highlighting pH-dependent activity .
- Dose-response curves : EC50 values should be derived from ≥3 independent replicates to account for biological variability. A study on imidazole derivatives reported EC50 = 12.5 μM (SD ±1.2) in cytotoxicity assays .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. A meta-analysis of 15 studies showed that electron-deficient aryl groups consistently correlate with improved antiproliferative activity .
Q. What strategies are used in crystallographic studies to determine the compound's conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation from acetonitrile/ethyl acetate mixtures yields diffraction-quality crystals. For example, a related imidazole derivative crystallized in the monoclinic P2₁/c space group with Z = 4 .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. A study on phenanthroimidazole analogs revealed C–H···π interactions (3.2 Å) stabilizing the crystal lattice .
- Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., F···H interactions contribute 7.2% to the surface area in halogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
